Cas no 1807207-13-1 (3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride)

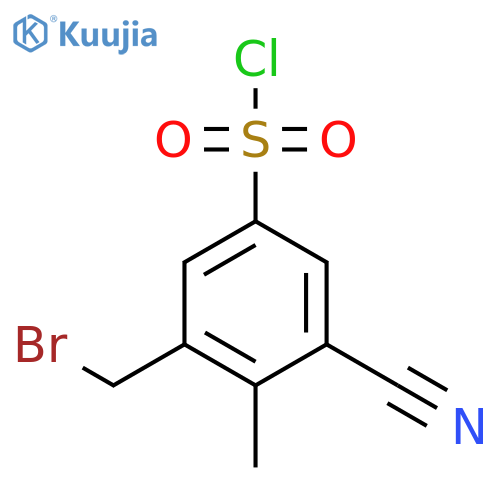

1807207-13-1 structure

商品名:3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride

CAS番号:1807207-13-1

MF:C9H7BrClNO2S

メガワット:308.579379320145

CID:5006489

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H7BrClNO2S/c1-6-7(4-10)2-9(15(11,13)14)3-8(6)5-12/h2-3H,4H2,1H3

- InChIKey: PPWCZVIYDZRMML-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C=C(C#N)C=1C)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 369

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.3

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007490-250mg |

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |

1807207-13-1 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010007490-500mg |

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |

1807207-13-1 | 97% | 500mg |

863.90 USD | 2021-07-06 | |

| Alichem | A010007490-1g |

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |

1807207-13-1 | 97% | 1g |

1,445.30 USD | 2021-07-06 |

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ping Tong Food Funct., 2020,11, 628-639

1807207-13-1 (3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量